6-Methoxyimidazo[1,2-a]pyridin-3-amine chemical structure and properties
6-Methoxyimidazo[1,2-a]pyridin-3-amine chemical structure and properties
Topic: 6-Methoxyimidazo[1,2-a]pyridin-3-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Part 1: Executive Summary
The 6-Methoxyimidazo[1,2-a]pyridin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry. Characterized by a fused bicyclic 5,6-heterocyclic system, this core is isosteric with the purine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., PI3K, AKT, mTOR).
The inclusion of the 6-methoxy group is not merely structural; it serves as a critical electronic tuner. As a strong electron-donating group (EDG), it enriches the electron density of the pyridine ring, modulating the pKa of the bridgehead nitrogen (N1) and enhancing the nucleophilicity of the C3-amine. This guide details the structural properties, validated synthetic protocols (specifically the Groebke-Blackburn-Bienaymé reaction and nitration-reduction sequences), and the pharmacological rationale for this scaffold's dominance in oncology and infectious disease research.
Part 2: Chemical Architecture & Properties
2.1 Structural Analysis
The molecule consists of an imidazole ring fused to a pyridine ring. The numbering system initiates at the bridgehead nitrogen.
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Core Scaffold: Imidazo[1,2-a]pyridine.[1][2][3][4][5][6][7][8][9][10]
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Substituents:
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Position 6 (Methoxy): An Electron Donating Group (EDG) via resonance (+M effect). It increases electron density at the C3 and N1 positions, potentially improving binding affinity in H-bond acceptor regions of enzyme pockets.
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Position 3 (Amine): The primary handle for derivatization (amide coupling, urea formation). In its free primary form (-NH₂), it is sensitive to oxidation; in medicinal libraries, it is typically functionalized.
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2.2 Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₈H₉N₃O | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| H-Bond Donors | 2 (Primary amine) | Critical for interaction with the "hinge region" in kinases. |
| H-Bond Acceptors | 3 (N1, N4, O-Me) | N1 is the primary acceptor; 6-OMe can act as a weak acceptor. |
| pKa (N1) | ~5.5 - 6.5 (Predicted) | The 6-OMe group raises the pKa compared to the unsubstituted parent (pKa ~4.4), improving solubility at physiological pH. |
| LogP | ~0.8 - 1.2 | High water solubility; excellent starting point for lipophilic optimization. |
Part 3: Synthetic Methodologies
To access the 6-Methoxyimidazo[1,2-a]pyridin-3-amine core, two distinct pathways are employed depending on the desired substitution pattern.
Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Best for: Generating secondary amines (diverse libraries) in a single step. Mechanism: Isocyanide-based Multicomponent Reaction (IMCR).
Protocol:
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Reagents: 2-Amino-5-methoxypyridine (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.0 eq).
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Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Ammonium chloride [NH₄Cl].
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Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
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Conditions: Microwave irradiation at 100°C for 20 mins or room temperature for 12-24h.
Mechanism Note: The reaction proceeds via the formation of a Schiff base (imine) between the aminopyridine and aldehyde, followed by [4+1] cycloaddition with the isocyanide and a subsequent 1,3-prototropic shift.
Pathway B: Nitration-Reduction Sequence
Best for: Isolating the primary amine (-NH₂) for subsequent specific derivatization.
Step 1: Cyclization to Parent Scaffold
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React 2-amino-5-methoxypyridine with chloroacetaldehyde in refluxing ethanol (NaHCO₃ base) to yield 6-methoxyimidazo[1,2-a]pyridine .
Step 2: Electrophilic Aromatic Substitution (Nitration)
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Reagents: HNO₃ / H₂SO₄ or KNO₃ / H₂SO₄.
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Conditions: 0°C to RT.
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Outcome: Regioselective nitration occurs at C3 due to the directing effect of the bridgehead nitrogen.
Step 3: Reduction to Amine
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Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH.
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Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O (reflux).
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Validation: Disappearance of the nitro stretch (~1350/1530 cm⁻¹) in IR; appearance of amine signal in NMR.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the divergence between library generation (GBB) and specific target synthesis (Nitration/Reduction).
Figure 1: Synthetic decision tree comparing Multicomponent (GBB) vs. Stepwise (Nitration) pathways.
Part 5: Medicinal Chemistry Applications
5.1 Kinase Inhibition (The "Hinge Binder")
The imidazo[1,2-a]pyridine core acts as an ATP-mimetic.
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Mechanism: The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine residues), while the C3-amine (or amide derivative) donates a hydrogen bond to the backbone carbonyl.
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6-Methoxy Role: This group often projects into the ribose-binding pocket or the solvent-exposed region , depending on the specific kinase. In PI3K
inhibitors, substituents at C6 are crucial for selectivity over other isoforms.
5.2 Anti-Infective Agents (Tuberculosis)
Recent studies highlight this scaffold's efficacy against Mycobacterium tuberculosis.[2]
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Target: QcrB (component of the electron transport chain).
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SAR Insight: The 3-amine is often derivatized into a carboxamide or benzylamine to improve lipophilicity (LogP > 3) required for penetrating the mycobacterial cell wall.
Part 6: Analytical Characterization
To validate the synthesis of 6-Methoxyimidazo[1,2-a]pyridin-3-amine , the following spectral signatures are diagnostic.
6.1 1H NMR Spectroscopy (DMSO-d6)
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Methoxy Group: Singlet at
3.80 – 3.85 ppm (3H). -
C2-Proton: Singlet at
7.10 – 7.30 ppm (Characteristic of the imidazole ring). -
Aromatic Protons:
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H5 (Doublet): ~
8.0 ppm (Deshielded by ring nitrogen). -
H8 (Doublet): ~
7.4 ppm. -
H7 (Multiplet): ~
6.9 ppm.[6]
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Amine (-NH₂): Broad singlet at
4.0 – 5.5 ppm (Exchangeable with D₂O).
6.2 Mass Spectrometry
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 164.08 (Calculated for C₈H₉N₃O).
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Fragmentation: Loss of methyl radical (M-15) or loss of NH₃ (M-17) is common in MS/MS.
Part 7: Safety & Handling (SDS Highlights)
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Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Stability: The free primary amine is prone to oxidation (darkening upon air exposure). Store under inert atmosphere (Argon/Nitrogen) at -20°C.
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PPE: Nitrile gloves, safety goggles, and fume hood mandatory. Aminopyridines can possess neurological toxicity; avoid dust inhalation.
References
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Bagdi, A. K., et al. (2020). "Groebke-Blackburn-Bienaymé Reaction: An Overview of Recent Advances." Molecular Diversity. Link
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Goel, R., et al. (2016). "Imidazo[1,2-a]pyridines: A Versatile Scaffold in Drug Discovery."[9] European Journal of Medicinal Chemistry. Link
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Pethe, K., et al. (2013). "Discovery of QcrB Inhibitors with Potent Activity Against Mycobacterium tuberculosis."[2] Nature Medicine. Link
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Laras, Y., et al. (2012). "Synthesis and Biological Evaluation of 3-Aminoimidazo[1,2-a]pyridines as Antitumor Agents." Bioorganic & Medicinal Chemistry Letters. Link
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PubChem Compound Summary. (2024). "Imidazo[1,2-a]pyridin-3-amine Derivatives." National Center for Biotechnology Information. Link
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